1-[(3-Fluorobenzyl)(furan-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol
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Overview
Description
1-[(3-Fluorobenzyl)(furan-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol is a complex organic compound that features a combination of fluorobenzyl, furan, and methoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Fluorobenzyl)(furan-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Fluorobenzyl)(furan-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(3-Fluorobenzyl)(furan-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorobenzyl)(furan-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Furanpropanol: A simpler furan derivative with similar structural features.
3-(Furan-2-ylmethyl)-amino-propan-1-ol: Another furan-based compound with potential biological activity.
Uniqueness
1-[(3-Fluorobenzyl)(furan-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol is unique due to its combination of fluorobenzyl, furan, and methoxyphenoxy groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H24FNO4 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl-(furan-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C22H24FNO4/c1-26-21-9-2-3-10-22(21)28-16-19(25)14-24(15-20-8-5-11-27-20)13-17-6-4-7-18(23)12-17/h2-12,19,25H,13-16H2,1H3 |
InChI Key |
YRQRPAZVPWHWIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN(CC2=CC(=CC=C2)F)CC3=CC=CO3)O |
Origin of Product |
United States |
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